5-Chloroisophthalaldehyde

Description

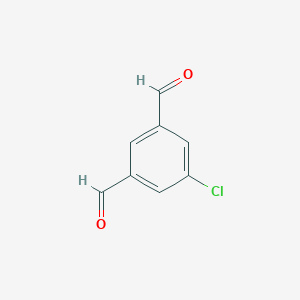

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chlorobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJPUVFMAXMJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612038 | |

| Record name | 5-Chlorobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105511-08-8 | |

| Record name | 5-Chlorobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 5 Chloroisophthalaldehyde

Established Synthetic Pathways to 5-Chloroisophthalaldehyde

Established methods for the synthesis of this compound primarily involve direct formylation of a suitable aromatic precursor or the transformation of a pre-functionalized aromatic ring.

Direct Aromatic Formylation Strategies

Direct aromatic formylation involves the introduction of two aldehyde groups onto a chloro-substituted benzene (B151609) ring. Several classical named reactions can be adapted for this purpose, although the deactivating and ortho-, para-directing nature of the chloro substituent must be considered.

One potential strategy is the Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), to formylate electron-rich aromatic rings. nrochemistry.comjk-sci.comyoutube.comorganic-chemistry.orgcambridge.org For the synthesis of this compound, a plausible precursor would be 1-chloro-3,5-dimethylbenzene. The two methyl groups would activate the ring towards electrophilic substitution at the 2 and 6 positions, which are sterically hindered. A subsequent oxidation of the methyl groups would be necessary to yield the final dialdehyde (B1249045). The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or DMF itself. nrochemistry.comyoutube.com

Another classical approach is the Gattermann reaction , which employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). byjus.comwikipedia.orgscienceinfo.comvedantu.com This method is also suitable for the formylation of aromatic compounds. A variation of this reaction, the Gattermann-Koch reaction, uses carbon monoxide and hydrochloric acid, but is generally not applicable to phenolic substrates. wikipedia.org

The Duff reaction presents another possibility, particularly if a hydroxyl-substituted precursor is considered. This reaction uses hexamethylenetetramine as the formylating agent to introduce an aldehyde group ortho to a hydroxyl group. wikipedia.orgecu.educhem-station.comyoutube.com A multi-step process involving a suitable phenol (B47542) derivative could potentially lead to this compound.

| Formylation Strategy | Reagents | General Applicability |

| Vilsmeier-Haack Reaction | DMF, POCl3 | Electron-rich aromatic and heteroaromatic compounds nrochemistry.comjk-sci.com |

| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl3) | Aromatic compounds byjus.comscienceinfo.com |

| Duff Reaction | Hexamethylenetetramine, Acid | Phenols and other electron-donating substituted aromatics wikipedia.orgecu.edu |

Precursor Transformation Routes

An alternative to direct formylation is the transformation of a precursor molecule that already possesses the required carbon framework. A viable precursor for this compound could be 5-chloro-m-xylene (B1584063) (1-chloro-3,5-dimethylbenzene). cas.orgmanchesterorganics.comnih.gov The synthesis would then involve the oxidation of the two methyl groups to aldehyde functionalities. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or ceric ammonium (B1175870) nitrate (B79036) (CAN), under controlled conditions to avoid over-oxidation to carboxylic acids.

Another precursor-based approach could involve the hydrolysis of a corresponding dinitrile or the reduction of a diacid chloride. For instance, the synthesis could start from 5-chloroisophthalic acid, which can be converted to the corresponding diacid chloride using reagents like thionyl chloride or oxalyl chloride. hansshodhsudha.comgoogle.compatsnap.comchemicalbook.comresearchgate.net The subsequent reduction of the diacid chloride would yield this compound.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Copper-Catalyzed C-H Bond Functionalization

Radical Initiated Formylation Methods

Radical-initiated formylation methods represent another frontier in the synthesis of aromatic aldehydes. These reactions often proceed via the generation of a formyl radical or a related species that then attacks the aromatic ring. Such methods can sometimes offer different regioselectivity compared to traditional electrophilic aromatic substitution reactions. An electroreductive approach for the formylation of activated alcohols via a radical-polar crossover has been reported, which could potentially be adapted for a suitable precursor in the synthesis of this compound. rsc.org

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for sustainable chemical manufacturing.

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste : Designing synthetic routes that generate minimal byproducts.

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. hansshodhsudha.com

Safer Solvents and Auxiliaries : Utilizing less hazardous solvents and minimizing their use.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize side reactions. |

| Atom Economy | Choosing synthetic routes with high atom economy, such as direct C-H formylation. |

| Catalysis | Utilizing catalytic amounts of transition metals (e.g., copper) instead of stoichiometric reagents. |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water or supercritical fluids where possible. |

| Energy Efficiency | Exploring energy-efficient techniques like microwave-assisted synthesis. |

5 Chloroisophthalaldehyde As a Building Block for Complex Molecular Architectures

Construction of Schiff Base Ligands from 5-Chloroisophthalaldehyde

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions. chemijournal.comiosrjournals.org The synthesis of Schiff base ligands from this compound leverages the reactivity of its two aldehyde moieties.

Condensation Reactions with Amines

The formation of Schiff bases occurs through a nucleophilic addition-elimination reaction, known as condensation, between an aldehyde or ketone and a primary amine. researchgate.netnih.gov In the case of this compound, its two aldehyde groups can react with primary amines to form di-imine ligands. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, often with acid or base catalysis to facilitate the dehydration step. chemijournal.comwjpsonline.com The equilibrium of the reaction is driven forward by the removal of water.

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the aldehyde, forming a hemiaminal (or carbinolamine) intermediate. iosrjournals.orgnih.gov This is followed by the elimination of a water molecule to generate the stable imine bond. iosrjournals.orgwjpsonline.com Given that this compound possesses two aldehyde groups, it can react with two equivalents of a monoamine or one equivalent of a diamine to create larger, more complex ligand systems. For instance, reaction with various substituted anilines can yield ligands with tailored electronic and steric properties. A closely related compound, 5-chloro-salicylaldehyde, has been extensively used to synthesize a variety of Schiff bases by reacting it with different primary amines, demonstrating the general utility of this synthetic route. researchgate.netsemanticscholar.org

| Amine Reactant | Stoichiometry (Aldehyde:Amine) | Potential Product Structure | Typical Reaction Conditions |

|---|---|---|---|

| Aniline | 1:2 | Di-imine Schiff Base | Ethanol, Reflux, Catalytic Acetic Acid |

| Ethylenediamine | 1:1 | Macrocyclic Schiff Base Precursor | Methanol, Room Temperature |

| p-Phenylenediamine | 1:2 or Polymeric | Oligomeric/Polymeric Schiff Base | DMF, 120 °C |

Ligand Functionalization Strategies

While the Schiff base synthesis itself provides a primary level of functionalization through the choice of amine, the resulting ligand derived from this compound contains a key functional handle for further modification: the chloro group. This C-Cl bond on the aromatic backbone is a versatile site for post-synthesis functionalization.

Strategies for modifying this position include:

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by strong nucleophiles, such as alkoxides, thiolates, or amines, under appropriate conditions. This allows for the introduction of ether, thioether, or secondary amine functionalities, which can alter the ligand's solubility, electronic properties, or coordination behavior.

Palladium-Catalyzed Cross-Coupling Reactions: Modern organic chemistry offers a powerful toolkit of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that can be used to form new carbon-carbon or carbon-heteroatom bonds at the C-Cl site. This enables the attachment of a vast range of functional groups, including aryl, alkynyl, or amino moieties, providing a route to highly complex and tailored ligand structures.

These functionalization strategies transform the initial Schiff base into a more complex scaffold, enabling the fine-tuning of its properties for specific applications in catalysis or materials science.

Integration into Porous Crystalline Materials

The precise, repeating nature of crystal structures offers a pathway to materials with well-defined pores and high surface areas. This compound, with its rigid structure and dual reactive sites, is an ideal building block for such materials.

Covalent Organic Frameworks (COFs) Synthesis via Imine Linkages

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The synthesis of COFs based on imine linkages, formed by the condensation of aldehydes and amines, is one of the most robust and widely used methods due to the reversibility of the imine bond formation, which allows for error correction and the growth of highly crystalline materials. tcichemicals.comalfa-chemistry.com

In this context, this compound serves as a linear or "ditopic" linker. cd-bioparticles.net When co-condensed with multitopic amine "nodes" (e.g., trigonal or tetrahedral amines), it forms an extended, porous network. The solvothermal synthesis method is commonly employed, where the aldehyde and amine monomers are heated in a high-boiling-point solvent mixture, often with an acidic catalyst like acetic acid, to promote the reversible imine formation and crystallization. arxiv.org

Topological Design and Structural Diversity

The ability to pre-design the final structure is a hallmark of COF chemistry. The topology of the resulting framework is dictated by the symmetry of the constituent building blocks. nih.gov As a linear, C2-symmetric linker, this compound can be combined with nodes of different symmetries to produce a variety of predictable network topologies.

For example:

Combination with a C3-symmetric node (e.g., 1,3,5-tris(4-aminophenyl)benzene) typically results in a 2D framework with a hexagonal pore structure.

Combination with a C4-symmetric node (e.g., tetra-(4-aminophenyl)methane) can lead to a 2D sheet with a square grid topology or a 3D framework with a diamondoid-type structure. alfa-chemistry.com

The presence of the chloro group on the linker molecule populates the pore walls of the resulting COF with chlorine atoms. This not only modifies the chemical environment within the pores, affecting properties like gas sorption selectivity, but also provides reactive sites for further modification, as discussed below.

| Aldehyde Linker (Symmetry) | Amine Node (Symmetry) | Example Amine Node | Resulting 2D Topology |

|---|---|---|---|

| This compound (C2) | Trigonal (C3) | 1,3,5-Tris(4-aminophenyl)benzene | Hexagonal (kgm) |

| This compound (C2) | Linear (C2) | p-Phenylenediamine | Linear Polymer (1D) |

| This compound (C2) | Tetrahedral (Td) | Tetra-(4-aminophenyl)methane | 3D Diamondoid (dia) |

Post-Synthetic Modification of COFs

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a pre-formed COF without disrupting its crystalline framework. nih.govnih.gov This approach is often more viable than synthesizing a functionalized COF from scratch, as many functional groups may not be stable under the initial COF synthesis conditions. nih.govbohrium.com

A COF constructed with this compound is an ideal candidate for PSM. The chlorine atoms lining the pores serve as anchor points for covalent modification. semanticscholar.org Various chemical transformations can be performed on the chloro-functionalized framework, including:

Palladium-catalyzed cross-coupling reactions: Suzuki or Sonogashira coupling can be used to install aryl or alkynyl groups, respectively. This can tune the electronic properties of the framework or introduce catalytic sites.

Nucleophilic substitution: The C-Cl bonds can be targeted by nucleophiles to introduce groups like hydroxyls, amines, or thiols, thereby altering the hydrophilicity and surface chemistry of the pores. researchgate.net

The key challenge in PSM is to achieve a high degree of conversion while preserving the crystallinity and porosity of the parent COF. nih.gov Successful modification allows for the precise engineering of the pore environment, enabling the development of COFs with tailored properties for applications such as targeted gas capture, heterogeneous catalysis, and chemical sensing. bohrium.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, featuring two reactive aldehyde groups and a chloro substituent on a central benzene (B151609) ring, makes it a prospective candidate for the construction of crystalline porous materials. In principle, the aldehyde functionalities can be oxidized to carboxylic acids, yielding 5-chloroisophthalic acid, a linker suitable for forming robust coordination bonds with metal ions or clusters. These interactions are the foundation for creating highly ordered, porous structures known as Metal-Organic Frameworks (MOFs) or coordination polymers. Coordination polymers based on 5-substituted isophthalate ligands have been noted for exhibiting properties such as catalytic activity and flexible framework dynamics nih.gov.

Self-Assembly Principles in MOF Fabrication

The fabrication of MOFs is a prime example of molecular self-assembly, where metal ions (nodes) and organic linkers spontaneously organize into a periodic network under specific thermodynamic conditions. For a linker derived from this compound (i.e., 5-chloroisophthalic acid), the two carboxylate groups at the 1 and 3 positions would chelate or bridge metal centers. The V-shape of the isophthalate linker dictates the resulting topology of the framework, guiding the formation of specific network architectures.

The self-assembly process is typically carried out under solvothermal conditions, where the metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed vessel. This process allows for the slow crystallization required to form a well-ordered framework. The final structure is governed by the coordination geometry of the metal ion, the geometry of the organic linker, and the reaction conditions (e.g., temperature, solvent, and pH).

Tailoring MOF Properties through this compound-Derived Linkers

The functional groups on the organic linker are crucial for tailoring the properties of a MOF. A linker derived from this compound would introduce specific functionalities into the porous structure, enabling the fine-tuning of its chemical and physical characteristics.

Post-Synthetic Modification (PSM): The aldehyde groups of this compound, if retained in the final MOF structure, would offer reactive sites for post-synthetic modification. This powerful technique allows for the covalent modification of the framework after its initial synthesis, enabling the introduction of new functional groups that might not be stable under the initial MOF synthesis conditions. For instance, the aldehyde can react with amines to form imines, thereby altering the surface chemistry and adsorption properties of the pores.

Modulating Electronic Properties and Stability: The chloro group is an electron-withdrawing substituent. Its presence on the aromatic ring can influence the electronic properties of the linker and, consequently, the entire framework. This can affect the MOF's interactions with guest molecules, its photoluminescent properties, and its catalytic activity. Halogen atoms can also participate in halogen bonding, which can provide additional stability to the framework or direct the assembly of supramolecular structures.

Controlling Pore Environment: The chloro group would line the pores of the resulting MOF, creating a distinct chemical environment. This halogen functionalization can enhance the selective adsorption of specific gases or small molecules through dipole-quadrupole or other weak interactions.

Below is a table summarizing the properties of MOFs constructed from various 5-substituted isophthalic acid linkers, illustrating how different functional groups can influence the final material.

| Linker | Metal Ion | Resulting MOF/Coordination Polymer | Key Properties/Structural Features |

| 5-Methylisophthalic acid | Ni(II) | Ni₂(mip)₂(H₂O)₈·2H₂O | Forms a coordination polymer with distinct structural characteristics nih.gov. |

| 5-Methylisophthalic acid | Zn(II) | Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O | Shows potential for nitric oxide release for medical applications nih.gov. |

| 5-Methoxyisophthalic acid | Mn(II) | Mn(HMeOip)₂ | A coordination polymer synthesized under hydrothermal conditions nih.gov. |

| 5-(Benzimidazole-1-yl)isophthalic acid | Cd(II), Zn(II), Co(II) | [Cd(bipa)]n, {[Zn₂(bipa)₂]·2C₂H₅OH}n, {[Co(bipa)]·C₂H₅OH}n | Exhibits 3D network structures and potential fluorescence properties for sensing applications rsc.orgresearchgate.netnih.gov. |

Application in Polymer Chemistry and Macromolecular Synthesis

The two aldehyde groups of this compound make it a valuable monomer for the synthesis of various polymers through condensation reactions. These reactions typically involve the formation of a new covalent bond with the elimination of a small molecule, such as water.

Condensation Polymerization Approaches

This compound can react with various difunctional monomers to produce a range of polymers. A prominent example is the formation of Schiff base polymers (also known as polyimines or polyazomethines). This reaction involves the condensation of the dialdehyde (B1249045) with a diamine. The reaction proceeds readily, often at room temperature or with gentle heating, to form imine (-C=N-) linkages, releasing water as a byproduct researchgate.netmdpi.comresearchgate.net.

The general reaction scheme is as follows: n (OHC-Ar(Cl)-CHO) + n (H₂N-R-NH₂) → [-N=CH-Ar(Cl)-CH=N-R-]n + 2n H₂O (where Ar is the 5-chloro-1,3-phenylene group and R is an aliphatic or aromatic spacer from the diamine)

These polycondensation reactions lead to the formation of long-chain polymers whose properties are determined by the structure of both the dialdehyde and the diamine monomers researchgate.net. The resulting Schiff base polymers are often characterized by high thermal stability and can possess interesting electronic and optical properties due to the conjugated polymer backbone.

Design of Functional Polymers

The specific structure of this compound allows for the design of polymers with tailored functionalities.

Inherent Functionality: The chlorine atom is retained as a pendant group on the polymer backbone. This halogen atom can increase the polymer's thermal stability and flame retardancy. It also modifies the polymer's solubility and can serve as a reactive site for further chemical modifications.

Backbone Properties: The aromatic rings from this compound incorporated into the polymer chain contribute to rigidity and enhanced thermal stability.

Metal Coordination: The imine nitrogen atoms in Schiff base polymers have lone pairs of electrons that can coordinate with metal ions mdpi.com. This allows for the creation of polymer-metal complexes, which can have applications in catalysis, sensing, or as materials with specific magnetic or optical properties.

The table below provides examples of functional polymers synthesized from aromatic dicarbonyl and diamine monomers, highlighting the versatility of this approach.

| Dicarbonyl Monomer | Diamine Monomer | Polymer Type | Key Functional Properties |

| Terephthaloyl chloride | p-Phenylene diamine | Aromatic Polyamide (PPTA/Kevlar) | High tensile strength, thermal stability |

| Isophthaloyl chloride | m-Phenylene diamine | Aromatic Polyamide (Nomex) | Flame resistance, thermal and chemical stability |

| 2,6-Pyridinedicarboxaldehyde | Polyetheramine | Schiff Base Polymer | Forms coordination polymers with metal ions (Ni²⁺, Cu²⁺, Sm³⁺) for applications like infrared stealth coatings mdpi.com. |

| Salycilaldehyde Derivative | 2,5-Dichloroaniline | Schiff Base Polymer | Forms a polymer through oxidative poly-condensation with enhanced thermal stability compared to the monomer pnu.ac.ir. |

Coordination Chemistry of 5 Chloroisophthalaldehyde Derived Ligands

Complexation with Transition Metals

Ligands derived from 5-Chloroisophthalaldehyde, typically formed through the condensation reaction with primary amines to create Schiff bases, are versatile chelating agents for transition metals. The resulting imine nitrogen atoms serve as primary donor sites (Lewis bases), forming coordinate covalent bonds with a central metal ion (Lewis acid). Depending on the amine used, additional donor atoms such as oxygen or other nitrogens can be introduced, allowing for the formation of stable bidentate, tridentate, or tetradentate ligands. This chelation often results in the formation of stable five- or six-membered rings with the metal center. nih.govhawaii.edu The electronic environment of the metal ion can be systematically adjusted by modifications to the ligand, influencing the resulting complex's properties. sysrevpharm.org

Ligand Field Theory and Metal-Ligand Bonding

Ligand Field Theory (LFT) provides a robust model for understanding the electronic structure and properties of transition metal complexes with this compound-derived ligands. wikipedia.orgbritannica.com LFT evolved from Crystal Field Theory by incorporating covalent aspects of the metal-ligand bond. britannica.comfiveable.me When ligands approach the central metal ion, their electric field causes the five degenerate d-orbitals of the metal to split into two or more energy levels. The magnitude and pattern of this splitting (Δ) depend on the metal ion, its oxidation state, and the geometry of the complex. fiveable.me

In a typical octahedral complex, where the metal is coordinated by six donor atoms, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org

σ-Bonding (Sigma Bonding): The primary metal-ligand bond is a σ-bond, formed by the donation of a lone pair of electrons from the ligand's donor atom (e.g., the imine nitrogen) into an empty hybrid orbital of the metal. wikipedia.org This interaction raises the energy of all the d-orbitals, but particularly the eg orbitals which point directly at the ligands. libretexts.org

π-Bonding (Pi Bonding): Pi-bonding interactions can also occur. Ligands with available p-orbitals or π* orbitals, such as the imine group (C=N), can act as π-acceptors. They can accept electron density from the metal's filled t₂g orbitals into their empty π* anti-bonding orbitals. This "back-bonding" strengthens the metal-ligand bond and increases the ligand field splitting energy (Δ). Conversely, ligands with filled p-orbitals can donate π-electron density to the metal's t₂g orbitals, which typically decreases Δ. wikipedia.org

The magnitude of Δ determines the electronic configuration of the complex. For a given d-electron count, if Δ is larger than the energy required to pair electrons in an orbital, a "low-spin" complex is formed where electrons fill the lower-energy t₂g orbitals first. If Δ is smaller, a "high-spin" complex results, where electrons occupy the higher-energy eg orbitals before pairing, maximizing the total spin. fiveable.meyoutube.com This directly influences the magnetic properties and color of the complex. britannica.com

Stereochemical Aspects of Coordination

The spatial arrangement of ligands around the central metal ion defines the stereochemistry of the coordination compound. The number of ligands (coordination number) and the nature of the ligand itself dictate the resulting geometry. Common geometries include tetrahedral and square planar for four-coordinate complexes, and octahedral for six-coordinate complexes. hawaii.eduncert.nic.in

For ligands derived from this compound, which can be designed to be bidentate or polydentate, isomerism is a common feature. libretexts.org Isomers are compounds with the same chemical formula but different arrangements of atoms. youtube.com

Geometric Isomerism: This occurs when ligands occupy different positions around the metal center. In octahedral complexes of the type [MA₂B₄] or [MA₂(BB)₂] (where A and B are monodentate ligands and BB is a bidentate ligand), cis and trans isomers are possible. The cis isomer has the 'A' ligands in adjacent positions (90° apart), while the trans isomer has them in opposite positions (180° apart). libretexts.org For complexes of the type [MA₃B₃], facial (fac) and meridional (mer) isomers can form.

The specific isomer formed can have significantly different chemical and physical properties.

Table 1: Illustrative Bond Parameters for a Related Schiff Base Complex This table presents typical data from a related chloro-substituted Schiff base complex to illustrate common structural features, as specific data for this compound derivatives is not available in the cited literature.

| Parameter | Value | Description |

| Metal Center | Cu(II) | The central transition metal ion. |

| Coordination Geometry | Distorted Square Pyramidal | The 3D arrangement of donor atoms around the metal. mdpi.com |

| Cu-N (imine) Bond Length | ~2.00 Å | The distance between the copper ion and the imine nitrogen donor atom. |

| Cu-O (phenolic) Bond Length | ~1.95 Å | The distance between the copper ion and a phenolic oxygen donor atom. |

| N-Cu-O Bite Angle | ~90° | The angle formed by a chelating bidentate ligand with the metal center. |

Supramolecular Assembly and Self-Organization of Coordination Compounds

Beyond the structure of individual molecules, the coordination chemistry of this compound-derived ligands extends to the study of how these complexes organize into larger, ordered architectures. nih.gov This process, known as supramolecular assembly or self-organization, is governed by a variety of intermolecular forces. The resulting supramolecular structures can exhibit unique properties and functions not present in the individual complex molecules.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built from molecular components. mdpi.com In the context of this compound-derived metal complexes, non-covalent interactions are the key tools for directing the assembly of these building blocks into one-, two-, or three-dimensional networks. researchgate.net

Several types of non-covalent interactions are significant:

Hydrogen Bonds: These are among the strongest and most directional non-covalent interactions. If the ligand contains hydrogen bond donors (like N-H or O-H groups) and/or acceptors (like oxygen or the imine nitrogen), they can form robust networks linking adjacent complexes. nih.gov

π–π Stacking: The aromatic rings of the isophthalaldehyde (B49619) backbone can interact with each other through π–π stacking. These interactions, while weaker than hydrogen bonds, are crucial in organizing molecules into columns or layered structures. mdpi.com

Halogen Bonding: The chlorine atom on the 5-position of the isophthalaldehyde ring can act as a halogen bond donor. It can form a directional, attractive interaction with a Lewis base (an electron-rich atom like oxygen or nitrogen) on a neighboring molecule. This provides an additional, powerful tool for controlling the supramolecular architecture. researchgate.net

The interplay of these various forces dictates the final crystal packing, influencing properties like solubility, thermal stability, and even catalytic activity. rsc.orgresearchgate.net

Multi-Nuclear Coordination Complexes

The structure of this compound, with two aldehyde groups positioned at the 1 and 3 positions of the benzene (B151609) ring, makes it an ideal precursor for ligands designed to bridge multiple metal centers. By reacting the dialdehyde (B1249045) with suitable amines, compartmental ligands can be synthesized that contain distinct coordination pockets.

These ligands can coordinate to two or more metal ions to form multi-nuclear (or polynuclear) complexes. asianpubs.org For example, a ligand could be designed with an inner coordination site (e.g., an N₂O₂ pocket) and an outer site that can bind a second metal ion. asianpubs.org This can lead to the formation of discrete dinuclear or trinuclear complexes or extend into one-, two-, or three-dimensional coordination polymers where the ligand acts as a linker between metal nodes. mdpi.com In such multi-nuclear systems, the metal centers can exhibit interesting magnetic or electronic communication through the bridging ligand, leading to materials with unique properties. asianpubs.org

Research on Catalytic Applications of 5 Chloroisophthalaldehyde Derived Materials

Heterogeneous Catalysis Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial chemistry due to their ease of separation and recyclability. Materials derived from 5-chloroisophthalaldehyde are well-suited for the development of robust heterogeneous catalytic systems.

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. csic.es Their tunable porosity and the ability to incorporate catalytic sites directly into their framework make them excellent candidates for heterogeneous catalysis. csic.es Aldehydes are common building blocks for COFs, typically through the formation of imine or hydrazone linkages.

While specific studies detailing the use of this compound in COF-catalyzed organic transformations are not extensively documented, the principles of COF design suggest its high potential. The two aldehyde groups of this compound allow it to act as a linker in the formation of 2D or 3D COF structures. The chlorine atom can enhance the catalytic activity by modifying the electronic environment of the framework and potentially acting as a site for post-synthetic modification.

COFs derived from analogous aromatic aldehydes have demonstrated high efficiency in a variety of organic transformations, including condensation reactions, coupling reactions, and redox catalysis. For instance, COFs are known to facilitate reactions by providing a high concentration of active sites within their porous structure, while the defined pore sizes can impart size and shape selectivity to the catalytic process. It is anticipated that COFs synthesized from this compound would exhibit similar catalytic capabilities, with the chloro-substituent offering a route to further functionalization and tuning of catalytic performance.

This compound is an ideal precursor for synthesizing multidentate Schiff base ligands. These ligands are formed through the condensation reaction between the aldehyde groups and primary amines. chemijournal.com The resulting Schiff bases can coordinate with a wide range of metal ions to form stable metal complexes. chemijournal.comniscpr.res.in These complexes can serve as highly effective homogeneous or heterogeneous catalysts for numerous organic reactions. researchgate.net

The catalytic activity of these metal complexes is influenced by the nature of the metal ion and the ligand structure. The imine nitrogen and other donor atoms in the Schiff base ligand play a crucial role in stabilizing the metal center and modulating its reactivity. chemijournal.com Metal-Schiff base complexes have been successfully employed as catalysts in oxidation, hydrogenation, polymerization, and various coupling reactions. chemijournal.comepa.gov

For example, a study on a Schiff base derived from the structurally similar 3-chlorobenzaldehyde (B42229) and 2-aminopyridine (B139424) demonstrated that its Cu(II) complex is an efficient catalyst for the Claisen-Schmidt condensation to produce chalcone (B49325) derivatives. mdpi.com This suggests that metal complexes of Schiff bases derived from this compound could also exhibit significant catalytic activity in similar organic transformations. The bifunctional nature of this compound allows for the creation of binuclear metal complexes or polymeric coordination compounds, which could lead to cooperative catalytic effects and enhanced activity.

Table 1: Catalytic Applications of Schiff Base Metal Complexes in Organic Synthesis

| Catalyst Type | Reaction Catalyzed | Reactants | Product | Reference |

| Cu(II)-Schiff Base Complex | Claisen-Schmidt Condensation | Substituted Aldehydes, Acetophenone | Chalcone Derivatives | mdpi.com |

| Mn(II)-Schiff Base Complex | Olefin Oxidation | Alkenes | Epoxides | chemijournal.com |

| Co(II)-Schiff Base Complex | Oxygenation of Alkenes | Alkenes | Oxygenated Products | niscpr.res.in |

Photocatalysis and Light-Driven Reactions

Photocatalysis utilizes light energy to drive chemical reactions, offering a green and sustainable approach to chemical synthesis and environmental remediation. nih.gov Porous organic materials derived from this compound, particularly COFs and other porous organic polymers (POPs), are promising candidates for photocatalysis due to their ability to absorb light and facilitate charge separation and transport. researchgate.net

The removal of persistent organic pollutants from wastewater is a major environmental challenge. Heterogeneous photocatalysis has emerged as an effective technology for the degradation of these pollutants into less harmful substances. nih.gov COFs and other porous polymers can act as photocatalysts for this purpose. Their high surface area allows for efficient adsorption of pollutant molecules, and their conjugated structures enable the absorption of UV or visible light to generate electron-hole pairs, which in turn produce reactive oxygen species that degrade the pollutants. scispace.com

While direct applications of this compound-based materials in this area are still emerging, related research provides strong evidence of their potential. For instance, various COFs have been shown to be effective in the photocatalytic degradation of organic dyes like Rhodamine B (RhB) under visible light irradiation. mdpi.com The degradation efficiency is influenced by factors such as the catalyst dosage, the pH of the solution, and the initial dye concentration. nih.govmdpi.com It is expected that a COF synthesized from this compound would possess the necessary photophysical properties to act as an efficient photocatalyst for the degradation of a wide range of organic pollutants.

Table 2: Research Findings on Photocatalytic Degradation of Rhodamine B

| Photocatalyst | Light Source | Degradation Efficiency | Optimal pH | Reference |

| BiFeO3/g-C3N4 | Xenon Lamp (Visible) | ~100% in 60 min | Not specified | mdpi.com |

| CuS/ZnS Nanocomposite | Visible Light | 97% in 270 min | 5 | mdpi.com |

| ZIF-8/GO | Visible Light | 100% in 100 min | Not specified | nih.gov |

| α-Fe2O3 Nanopowder | UV Light | Maximum degradation in 40 min | 10 | semanticscholar.org |

The conversion of solar energy into chemical fuels, such as hydrogen, through photocatalytic processes is a key area of research for sustainable energy production. liverpool.ac.uk Conjugated porous polymers, including COFs and POPs, have been investigated as photocatalysts for hydrogen evolution from water. rsc.orgrsc.org These materials can be designed to have appropriate band gaps for absorbing solar light and driving the reduction of protons to hydrogen. researchgate.net

The performance of these polymer photocatalysts is dependent on their chemical structure, porosity, and wettability. liverpool.ac.ukresearchgate.net The incorporation of electron-donating and electron-accepting units within the polymer framework can enhance charge separation and improve photocatalytic efficiency. rsc.org While specific examples using this compound are not yet prevalent, its structure is amenable to the synthesis of porous polymers with tunable electronic properties. The electron-withdrawing nature of the chlorine atom could influence the band structure of the resulting polymer, potentially enhancing its photocatalytic activity for hydrogen production. Polymers of intrinsic microporosity (PIMs), for example, have shown high rates of sacrificial hydrogen evolution under visible light. researchgate.net

Electrocatalysis Applications

Electrocatalysis plays a vital role in various energy conversion and storage technologies, including fuel cells and the electrochemical reduction of carbon dioxide (CO2). mdpi.com Materials that can efficiently catalyze electrochemical reactions with low overpotential and high selectivity are in high demand.

Other Electrocatalytic Transformations

Beyond the oxygen evolution reaction, materials derived from this compound hold promise for a range of other electrocatalytic transformations. The versatility of Schiff base metal complexes and porous frameworks like MOFs and COFs allows for their application in various electrochemical processes. mdpi.comrsc.orgchemijournal.com

Hydrogen Evolution Reaction (HER): Metal-organic frameworks have been extensively studied as electrocatalysts for the hydrogen evolution reaction, a key component of water splitting. rsc.orgnih.gov By carefully selecting the metal nodes and organic linkers, the electronic structure and catalytic activity of MOFs can be tailored for efficient hydrogen production. nih.gov While pristine MOFs can sometimes suffer from low conductivity, this can be addressed by creating composites with conductive materials or by designing inherently conductive frameworks. rsc.org

Carbon Dioxide Reduction Reaction (CO₂RR): The electrochemical reduction of carbon dioxide into valuable fuels and chemicals is a critical area of research for mitigating climate change and closing the carbon cycle. MOFs have shown potential as catalysts for CO₂RR due to their ability to adsorb CO₂ and their tunable active sites. mdpi.com For instance, copper-based MOFs have been investigated for their ability to convert CO₂ into hydrocarbons. mdpi.com

General Catalytic Applications: Schiff base metal complexes are known to be effective catalysts for a variety of organic reactions, including oxidation, condensation, and polymerization. chemijournal.commdpi.comresearchgate.nettijer.orgtandfonline.com The catalytic activity of these complexes is influenced by the structure of the Schiff base ligand and the nature of the metal ion. researchgate.net The use of this compound to synthesize Schiff base ligands could lead to novel catalysts with unique reactivity and selectivity.

The table below provides an overview of various electrocatalytic applications of materials analogous to those that could be derived from this compound.

| Application | Material Class | Key Features and Findings | Representative References |

| Hydrogen Evolution Reaction (HER) | Metal-Organic Frameworks (MOFs) | Tunable porosity and composition for enhanced catalytic activity. Can be used in pristine form or as precursors for derived materials. | rsc.orgnih.gov |

| Carbon Dioxide Reduction (CO₂RR) | Metal-Organic Frameworks (MOFs) | High surface area for CO₂ adsorption and well-defined active sites for selective reduction. | mdpi.com |

| Aldol and Henry Reactions | Schiff Base Metal Complexes | Exhibit significant catalytic activity in these carbon-carbon bond-forming reactions. | tandfonline.com |

| Various Organic Reactions | Schiff Base Metal Complexes | Used as catalysts in oxidation, hydrogenation, and polymerization reactions. | chemijournal.comtijer.org |

While direct research on the catalytic applications of materials derived specifically from this compound is still emerging, the extensive studies on analogous systems provide a strong indication of its potential. Future research in this area is expected to yield novel and efficient catalysts for a wide range of important chemical transformations.

Advanced Functional Applications of Materials Incorporating 5 Chloroisophthalaldehyde Moieties

Optoelectronic Device Fabrication

The integration of 5-Chloroisophthalaldehyde into polymeric and framework structures can yield materials with desirable optoelectronic properties. The design and synthesis of such materials are driven by the need for efficient and stable components in light-emitting diodes and photovoltaic devices. Covalent organic frameworks, in particular, offer a platform for creating highly ordered, porous, and photoactive materials. rsc.org

While direct applications of this compound in commercial LEDs are not widely documented, its derivatives are explored in the synthesis of emissive organic materials. The structural rigidity and tunable electronic properties that can be imparted by incorporating this moiety into larger conjugated systems are of interest for developing new organic light-emitting materials. The principles of molecular design suggest that by carefully selecting co-monomers to polymerize with this compound, it is possible to create materials with specific emission wavelengths and quantum efficiencies, which are crucial parameters for LED performance.

In the realm of photovoltaics, materials derived from this compound could potentially be utilized in the active layers of organic solar cells. The electron-withdrawing nature of the chlorine atom and the isophthalaldehyde (B49619) core can influence the electronic bandgap and charge transport properties of the resulting polymers or COFs. These characteristics are critical for efficient light absorption and the generation and separation of charge carriers, which are fundamental processes in the conversion of light to electricity. Research in this area focuses on synthesizing materials that can be processed into thin films for incorporation into photovoltaic device architectures. nih.gov

Molecular Adsorption, Storage, and Separation

The porous nature of materials synthesized from this compound, such as COFs, makes them excellent candidates for applications involving the capture, storage, and separation of molecules. The precise control over pore size and surface chemistry allows for the selective adsorption of specific gases and vapors.

Covalent organic frameworks synthesized using aldehyde-containing monomers like this compound can exhibit high surface areas and ordered pore structures, which are advantageous for gas storage and capture. nih.govfrontiersin.org The introduction of chlorine atoms into the framework can enhance the affinity for certain gas molecules, such as carbon dioxide, through dipole-quadrupole interactions, potentially leading to improved CO2 capture performance. researchgate.netrsc.org The design of these materials aims to achieve high uptake capacities and selectivity for gases relevant to industrial applications and environmental remediation.

Materials incorporating this compound moieties have shown promise in the sensing and harvesting of water. Emissive covalent organic frameworks, for instance, can be designed to exhibit changes in their photoluminescence properties upon interaction with water molecules, enabling their use as sensitive water detectors. nih.govnih.gov Furthermore, the hydrophilic or hydrophobic nature of the pores within these frameworks can be tuned to facilitate the adsorption and desorption of water vapor, making them suitable for atmospheric water harvesting applications. rsc.orgresearchgate.net Research has demonstrated that certain COFs can absorb significant amounts of water from the air, which can then be released through a controlled process. nih.gov

Development of Active Pharmaceutical Ingredients and Bioactive Compounds

The chemical scaffold of this compound can serve as a starting point for the synthesis of more complex molecules with potential biological activity. The reactivity of the aldehyde groups allows for a variety of chemical transformations, leading to a diverse range of derivatives. mdpi.combeilstein-journals.org

The exploration of these derivatives in medicinal chemistry aims to identify new compounds with therapeutic potential. While specific active pharmaceutical ingredients directly derived from this compound are not extensively reported in mainstream clinical use, the isophthalaldehyde core is a structural motif present in various bioactive compounds. The synthesis of novel derivatives continues to be an active area of research in the quest for new drugs and therapeutic agents. nih.govnih.gov

Synthesis of Thiazolidinone Derivatives with Biological Activity

The synthesis of thiazolidinone derivatives from this compound is a multi-step process that leverages the reactivity of the aldehyde functional groups. A common and effective method involves an initial condensation reaction to form a Schiff base, followed by cyclization to yield the thiazolidinone ring. Thiazolidinones are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.

A plausible and chemically sound synthetic route begins with the reaction of this compound with a substituted thiosemicarbazide (B42300). In this reaction, the amino group of the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbons of the two aldehyde groups on the this compound. This condensation reaction, typically carried out in a suitable solvent like ethanol (B145695) and often catalyzed by a few drops of glacial acetic acid, results in the formation of a bis-thiosemicarbazone. This intermediate is characterized by the presence of two azomethine (-CH=N-) groups.

Following the formation of the bis-thiosemicarbazone, the next step is the cyclization to form the thiazolidinone rings. This is achieved by reacting the intermediate with an α-haloacetic acid, such as chloroacetic acid, or an ester derivative like ethyl chloroacetate, in the presence of a base like anhydrous sodium acetate. The sulfur atom of the thiosemicarbazone moiety attacks the α-carbon of the chloroacetic acid, leading to the formation of a five-membered thiazolidinone ring. Given that the starting material has two aldehyde groups, this process results in the formation of a bis-thiazolidinone derivative.

The general reaction scheme can be summarized as follows:

Formation of Bis-thiosemicarbazone: this compound reacts with two equivalents of a substituted thiosemicarbazide to form the corresponding bis-thiosemicarbazone.

Cyclization to Bis-thiazolidinone: The bis-thiosemicarbazone undergoes cyclization with an α-haloacetic acid or its ester to yield the final bis-thiazolidinone product.

The biological activity of the resulting thiazolidinone derivatives can be modulated by the choice of the substituent on the thiosemicarbazide. Different aromatic or aliphatic amines can be used to prepare a library of thiosemicarbazides, which in turn leads to a diverse range of thiazolidinone final products with potentially varied biological activities. These compounds are often screened for their antimicrobial, antifungal, and other pharmacological properties.

Role of this compound in Medicinal Chemistry Syntheses

This compound serves as a versatile building block in medicinal chemistry, primarily due to the presence of two reactive aldehyde groups and a chlorine substituent on the aromatic ring. These features allow for its use in the synthesis of a variety of heterocyclic compounds and other molecular scaffolds with potential therapeutic applications. nih.gov

One of the primary roles of this compound is in the synthesis of Schiff bases. bhu.ac.in Schiff bases, characterized by the imine or azomethine (-C=N-) functional group, are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. researchgate.netnih.govsemanticscholar.org The two aldehyde groups of this compound can react with various primary amines to form bis-Schiff bases, leading to the creation of larger, more complex molecules. The chlorine atom on the benzene (B151609) ring can enhance the lipophilicity of the resulting compounds, which may improve their ability to cross biological membranes and interact with molecular targets. nih.gov

The synthesized Schiff bases derived from this compound can serve as intermediates for the synthesis of various heterocyclic compounds. mdpi.comuokerbala.edu.iqnih.gov For instance, as discussed in the previous section, they are precursors to thiazolidinones. Additionally, they can be used to synthesize other important heterocyclic rings such as azetidinones, formazans, and others, many of which are scaffolds of interest in drug discovery.

The presence of the chlorine atom is a significant feature from a medicinal chemistry perspective. Halogen atoms, particularly chlorine, are found in a large number of approved pharmaceutical drugs. nih.gov The introduction of a chlorine atom can influence the electronic properties, metabolic stability, and binding affinity of a molecule to its biological target. In the context of this compound, the chloro group can participate in halogen bonding and other non-covalent interactions, which can be crucial for the binding of the final compound to a receptor or enzyme active site.

Furthermore, the dialdehyde (B1249045) nature of this compound makes it a useful cross-linking agent or a building block for the synthesis of macrocycles and polymers with potential biomedical applications. The ability to form two points of connection allows for the construction of well-defined molecular architectures.

Synthesis of Bioactive Schiff Bases: It readily reacts with amines to form Schiff bases with a wide range of biological activities. bhu.ac.inresearchgate.net

Precursor for Heterocyclic Compounds: The resulting Schiff bases can be converted into various heterocyclic systems, such as thiazolidinones, which are important pharmacophores. mdpi.comuokerbala.edu.iqnih.gov

Influence of the Chlorine Substituent: The chlorine atom can enhance the pharmacological properties of the synthesized molecules through its electronic and steric effects, as well as its ability to form specific interactions with biological targets. nih.gov

Versatile Dicarbonyl Building Block: Its structure allows for the synthesis of bis-derivatives, macrocycles, and polymers with potential therapeutic or diagnostic applications.

The strategic use of this compound enables medicinal chemists to generate diverse libraries of compounds for biological screening, contributing to the discovery of new therapeutic agents.

Computational and Spectroscopic Investigations of 5 Chloroisophthalaldehyde Systems

Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful lens through which to examine the intricate details of reaction mechanisms at the molecular level. For systems involving 5-chloroisophthalaldehyde, theoretical calculations are crucial for understanding the formation of complex structures like covalent organic frameworks (COFs). These studies can elucidate reaction pathways, identify transition states, and determine the kinetic and thermodynamic feasibility of synthetic routes.

The formation of COFs from this compound and amine linkers, for instance, typically proceeds through a reversible imine condensation reaction. Computational modeling, often employing density functional theory (DFT), can map out the potential energy surface of this reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. Such calculations can reveal the activation barriers for each step, providing insights into the reaction kinetics. For example, a theoretical study on a related aldehyde-amine condensation revealed the stepwise mechanism involving the formation of a hemiaminal intermediate followed by dehydration to form the imine bond. The calculated energy barriers for each step can help in optimizing reaction conditions, such as temperature and catalyst choice, to favor the formation of the desired crystalline framework over amorphous byproducts.

Furthermore, computational analysis can shed light on the role of the chloro-substituent on the isophthalaldehyde (B49619) ring. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aldehyde groups. DFT calculations can quantify this effect by analyzing the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO) of the this compound monomer. This information is vital for predicting its reactivity with different amine linkers and for understanding the electronic properties of the resulting polymer.

Computational Modeling for Material Design

The rational design of materials with specific functionalities is a cornerstone of modern materials science. espublisher.com Computational modeling plays a pivotal role in this process, enabling the prediction of material properties before their synthesis, thus guiding experimental efforts towards the most promising candidates. researchgate.net

Predicting Structural and Electronic Properties

The electronic properties of these materials are of paramount importance for their potential use in optoelectronic and catalytic applications. researchgate.net Computational models can predict the electronic band structure, density of states, and the HOMO-LUMO gap of COFs derived from this compound. These predictions are critical for understanding the material's conductivity, light-absorption properties, and charge transport capabilities. For instance, the introduction of the chlorine atom is expected to modulate the electronic properties of the framework compared to an unsubstituted isophthalaldehyde-based COF. DFT calculations can precisely quantify this effect, guiding the design of materials with desired electronic characteristics.

The following table showcases hypothetical predicted electronic properties for a COF derived from this compound and a generic diamine linker, illustrating the type of data that can be generated through computational modeling.

| Property | Predicted Value | Computational Method |

| Band Gap (eV) | 2.5 - 3.0 | DFT (PBE functional) |

| Electron Affinity (eV) | 3.2 | DFT |

| Ionization Potential (eV) | 6.0 | DFT |

| Pore Diameter (Å) | 15 - 20 | Geometry Optimization |

This table presents illustrative data based on general principles of computational modeling of COFs and is not derived from a specific experimental study on a this compound-based COF.

Rational Design of Frameworks

The true power of computational modeling lies in its ability to facilitate the rational design of novel materials. nih.govnih.gov By systematically varying the building blocks and their connectivity, a large number of potential structures can be screened in silico to identify those with the most promising properties for a specific application. nih.gov For example, in the context of COFs for carbon capture, computational screening can be used to evaluate the CO₂ uptake capacity and selectivity of various frameworks constructed from this compound and different amine linkers. rsc.org

This rational design process involves a feedback loop between computational prediction and experimental synthesis. Theoretical models can suggest promising new structures, which are then synthesized and characterized. The experimental data can then be used to refine and validate the computational models, leading to more accurate predictions and a deeper understanding of the structure-property relationships. This synergistic approach accelerates the discovery of new materials with enhanced performance.

Advanced Spectroscopic Characterization Techniques

The successful synthesis and purification of materials derived from this compound must be confirmed through rigorous experimental characterization. Advanced spectroscopic techniques are essential for verifying the chemical structure, purity, and, in the case of crystalline materials, the long-range order of the synthesized products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of the this compound monomer and the resulting polymers. In the ¹H NMR spectrum of this compound, distinct signals for the aldehydic protons and the aromatic protons would be expected. The chemical shifts and coupling patterns of the aromatic protons would be consistent with the substitution pattern of the benzene (B151609) ring. Upon polymerization, the disappearance of the aldehydic proton signal and the appearance of new signals corresponding to the imine protons (in the case of an imine-linked COF) would confirm the formation of the desired covalent bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde groups. After the formation of an imine-linked COF, this carbonyl peak would disappear, and a new peak corresponding to the C=N stretching vibration of the imine bond would emerge, providing clear evidence of the successful reaction.

The table below summarizes the expected characteristic FT-IR peaks for this compound and a hypothetical imine-linked COF derived from it.

| Compound | Functional Group | Expected Wavenumber (cm⁻¹) |

| This compound | C=O (aldehyde) | ~1700 |

| C-H (aldehyde) | ~2850, ~2750 | |

| C-Cl | ~700-800 | |

| Imine-linked COF | C=N (imine) | ~1620 |

| C-H (aromatic) | ~3000-3100 | |

| C-Cl | ~700-800 |

This table presents expected vibrational frequencies based on established correlations in infrared spectroscopy.

Other advanced spectroscopic techniques, such as solid-state NMR and X-ray diffraction (for crystalline materials), provide further crucial information about the structure and ordering of the final material. The combination of these computational and spectroscopic approaches provides a comprehensive understanding of materials based on this compound, from their initial design to their final characterization.

Future Research Trajectories and Interdisciplinary Perspectives

Expanding Synthetic Diversity for 5-Chloroisophthalaldehyde Derivatives

Future research will likely focus on expanding the library of this compound derivatives to unlock new functionalities and applications. The reactivity of the aldehyde groups allows for a wide range of chemical transformations, including condensations, oxidations, and reductions. These reactions can be tailored to introduce various functional moieties, thereby modulating the electronic, optical, and physical properties of the resulting molecules.

One promising avenue of exploration is the use of this compound as a monomer in the synthesis of novel porous organic polymers (POPs), such as covalent organic frameworks (COFs). The aldehyde groups can react with multitopic amines to form stable imine linkages, creating highly ordered, crystalline, and porous structures. mdpi.comsciopen.comresearchgate.net The chlorine substituent on the aromatic ring can influence the electronic properties and stability of the resulting framework, potentially leading to materials with enhanced performance in gas storage, separation, and catalysis. mdpi.comsciopen.comresearchgate.net

Researchers are also expected to investigate the synthesis of metal-organic frameworks (MOFs) using ligands derived from this compound. By converting the aldehyde groups to carboxylic acids or other coordinating functionalities, ligands can be designed to assemble with metal ions, forming crystalline porous materials with applications in catalysis, sensing, and drug delivery. nih.govyoutube.commdpi.com The chloro group can serve as a site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties.

Novel Applications in Sustainable Chemistry and Engineering

In the realm of sustainable chemistry, this compound is being explored as a precursor for the development of environmentally benign materials and processes. Its potential use in creating bio-based and biodegradable polymers is a significant area of future research. europa.eu By deriving the aromatic core from renewable sources and employing green synthetic methods, it may be possible to produce sustainable alternatives to petroleum-based plastics.

The principles of green chemistry, such as atom economy and the use of catalytic processes, will guide the future synthesis and application of this compound derivatives. europa.eu For instance, developing catalytic routes to synthesize the compound itself and its derivatives with high efficiency and minimal waste is a key research goal. Furthermore, derivatives of this compound could be designed to act as catalysts themselves, for example, in photocatalytic applications for pollutant degradation or in promoting organic transformations under mild conditions. nih.gov

The following table summarizes potential sustainable applications and the corresponding research focus for this compound:

| Sustainable Application Area | Research Focus |

| Bio-based Polymers | Synthesis from renewable feedstocks; Development of biodegradable polymer architectures. |

| Green Catalysis | Development of efficient and selective catalytic routes for synthesis; Design of derivatives as organocatalysts. |

| Pollutant Remediation | Incorporation into porous materials for the adsorption and photocatalytic degradation of environmental pollutants. |

| Waste Valorization | Exploring pathways to synthesize this compound from industrial waste streams. |

Synergistic Approaches in Material Science and Organic Chemistry

The convergence of material science and organic chemistry offers exciting prospects for the application of this compound. A key area of interest is the development of "smart" materials whose properties can be dynamically controlled. The chlorine atom and aldehyde groups provide handles for designing molecules that respond to external stimuli such as light, pH, or the presence of specific analytes.

In organic synthesis, there is a growing interest in synergistic catalysis, where multiple catalysts work in concert to achieve a transformation that is not possible with a single catalyst. Derivatives of this compound could be designed to participate in such synergistic catalytic systems. For instance, a molecule incorporating a this compound core could possess both a metal-binding site and an organocatalytic moiety, enabling cooperative activation of substrates in a chemical reaction.

The integration of this compound into advanced materials could also lead to enhanced performance. For example, its incorporation into polymer matrices could improve thermal stability, flame retardancy, or mechanical properties. In the field of electronics, derivatives of this compound with tailored electronic properties could be investigated for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below outlines some interdisciplinary research directions for this compound:

| Interdisciplinary Field | Research Direction |

| Smart Materials | Design of stimuli-responsive polymers and molecular switches. |

| Synergistic Catalysis | Development of multifunctional catalysts for complex organic transformations. |

| Advanced Polymers | Incorporation into high-performance polymers for enhanced properties. |

| Organic Electronics | Synthesis of novel organic semiconductors for electronic and optoelectronic devices. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.